molecular formula C9H6BrF2N B12066966 2-Bromo-3-(difluoromethyl)-1H-indole

2-Bromo-3-(difluoromethyl)-1H-indole

Cat. No.: B12066966
M. Wt: 246.05 g/mol
InChI Key: QZQHVSXYBFGUOF-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethyl)-1H-indole: is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the second position and a difluoromethyl group at the third position of the indole ring. Indoles are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethyl)-1H-indole typically involves the bromination of 3-(difluoromethyl)-1H-indole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and high yields.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The indole ring can be oxidized to form different functional groups, such as carbonyl compounds.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.

    Oxidation Reactions: Products include indole-2-carboxaldehyde or indole-2-carboxylic acid.

    Reduction Reactions: Products include 2-Bromo-3-methyl-1H-indole.

Scientific Research Applications

Chemistry: 2-Bromo-3-(difluoromethyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to study the structure-activity relationships of indole-based molecules. It helps in understanding the interactions of indole derivatives with biological targets such as enzymes and receptors.

Medicine: Indole derivatives, including this compound, are explored for their potential therapeutic properties. They are investigated for their anticancer, antimicrobial, and anti-inflammatory activities.

Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides. It is also utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups contribute to the compound’s binding affinity and specificity. The indole ring can participate in π-π stacking interactions with aromatic amino acids in the active sites of enzymes or receptors, enhancing its biological activity. Additionally, the electron-withdrawing nature of the difluoromethyl group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

    2-Bromo-3-(trifluoromethyl)-1H-indole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-Bromo-3-methyl-1H-indole: Similar structure but with a methyl group instead of a difluoromethyl group.

    2-Bromo-3-(chloromethyl)-1H-indole: Similar structure but with a chloromethyl group instead of a difluoromethyl group.

Uniqueness: 2-Bromo-3-(difluoromethyl)-1H-indole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development. The difluoromethyl group also influences the compound’s reactivity, allowing for selective functionalization and derivatization in synthetic chemistry.

Properties

Molecular Formula

C9H6BrF2N

Molecular Weight

246.05 g/mol

IUPAC Name

2-bromo-3-(difluoromethyl)-1H-indole

InChI

InChI=1S/C9H6BrF2N/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4,9,13H

InChI Key

QZQHVSXYBFGUOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)Br)C(F)F

Origin of Product

United States

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